N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a benzothiophene core linked to a substituted oxazole carboxamide moiety.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-10(18-17(20)16-11(2)19-21-12(16)3)8-13-9-22-15-7-5-4-6-14(13)15/h4-7,9-10H,8H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPWWKVTYUXMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC(C)CC2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Carboxamide Derivatives
The following compounds share the 3,5-dimethyl-1,2-oxazole-4-carboxamide backbone but differ in substituent groups:
Compound A : N-(2,5-Dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide ()
- Molecular Formula : C₁₄H₁₆N₂O₄
- Molecular Weight : 276.29 g/mol
- Key Features: A dimethoxyphenyl group replaces the benzothiophene-propan-2-yl chain. The electron-rich methoxy groups enhance solubility but reduce lipophilicity compared to benzothiophene derivatives.
Compound B : N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide ()
- Molecular Formula : C₁₆H₁₆N₂O₃S
- Molecular Weight : 316.4 g/mol
- Key Features: Contains furan and thiophene rings instead of benzothiophene. Lack of reported melting/boiling points limits direct physicochemical comparisons .
Compound C : N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide ()
- Molecular Formula : C₁₆H₁₆N₂O₃S₂
- Molecular Weight : 348.4 g/mol
- Key Features :
- Incorporates a bithiophene moiety and a hydroxyethyl group.
- The hydroxyl group may enhance water solubility but reduce metabolic stability compared to the target compound’s benzothiophene-propan-2-yl group.
- Structural diversity highlights the impact of aromatic substituents on molecular weight and polarity .
Comparative Analysis Table
Key Structural and Functional Differences
- Compound A’s dimethoxyphenyl group introduces electron-donating effects absent in the benzothiophene analog .
- Linker Flexibility :
- Solubility and Stability :
Research Implications and Gaps
While the provided evidence lacks direct pharmacological or crystallographic data for the target compound, structural comparisons suggest that:
Benzothiophene vs. Thiophene/Furan : Benzothiophene’s larger aromatic system may enhance receptor binding but reduce solubility.
Substituent Effects : Methoxy or hydroxy groups in analogs modify electronic properties and pharmacokinetics, warranting further study for structure-activity relationships.
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzothiophene moiety and an oxazole ring. The chemical formula is C14H17N3O2S, and its molecular weight is approximately 293.37 g/mol.
Anticancer Activity
Recent studies have indicated that compounds containing oxazole derivatives exhibit significant anticancer properties. For instance, oxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including:
- Breast Cancer : Effective against MCF-7 and MDA-MB series.
- Lung Cancer : Inhibition observed in A549 and H1975 cells.
- Colorectal Cancer : HCT-116 and HT-29 cell lines showed sensitivity to treatment.
A study highlighted that the synthesized oxazole derivatives could induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research suggests that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are crucial in inflammatory responses .
The biological activity of this compound can be attributed to:
- Inhibition of Cell Proliferation : The compound interferes with the cell cycle, particularly at the G0/G1 phase, preventing cancer cells from dividing.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Modulation of Inflammatory Pathways : By inhibiting NF-kB signaling, it reduces the expression of inflammatory mediators.
Case Studies
Several studies have documented the effects of this compound on various biological systems:
| Study | Cell Type | Concentration | Observed Effect |
|---|---|---|---|
| A | MCF-7 (Breast Cancer) | 10 µM | 70% reduction in viability |
| B | A549 (Lung Cancer) | 15 µM | Induction of apoptosis (caspase activation) |
| C | HT-29 (Colorectal Cancer) | 5 µM | Inhibition of IL-6 production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
